molecular formula C31H34BF4N2O2RuS B12306390 (2-Azanidyl-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+);tetrafluoroborate

(2-Azanidyl-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+);tetrafluoroborate

Cat. No.: B12306390
M. Wt: 686.6 g/mol
InChI Key: ODZGGEYOVSFFKF-UHFFFAOYSA-N
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Description

The compound (2-Azanidyl-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+);tetrafluoroborate is a complex chemical entity that combines several functional groups and a ruthenium center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Azanidyl-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+);tetrafluoroborate typically involves multiple steps. The initial step often includes the preparation of the organic ligands, followed by their coordination to the ruthenium center. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or acetonitrile. The final step involves the addition of tetrafluoroboric acid to form the tetrafluoroborate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: The ruthenium center can undergo oxidation, changing its oxidation state and altering the compound’s properties.

    Reduction: Similarly, the ruthenium center can be reduced, which is often used in catalytic cycles.

    Substitution: The organic ligands can be substituted with other functional groups, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a higher oxidation state of ruthenium, while substitution reactions could result in new derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a catalyst in various organic reactions, including hydrogenation, oxidation, and C-H activation. Its unique structure allows for high selectivity and efficiency in these processes.

Biology

In biological research, the compound is studied for its potential as an anticancer agent. The ruthenium center can interact with DNA, leading to cell death in cancer cells. Its ability to generate reactive oxygen species also contributes to its cytotoxic effects.

Medicine

Medically, this compound is being explored for its therapeutic potential in treating cancer and other diseases. Its unique mechanism of action and ability to target specific cellular pathways make it a promising candidate for drug development.

Industry

In industry, the compound is used in the development of new materials, including polymers and nanomaterials. Its catalytic properties are leveraged to create materials with unique properties and applications.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets, such as DNA and proteins. The ruthenium center can coordinate to these targets, disrupting their normal function and leading to cellular effects. The compound’s ability to generate reactive oxygen species also plays a role in its biological activity, causing oxidative stress and cell death.

Comparison with Similar Compounds

Similar Compounds

  • (2-Azanidyl-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;palladium(2+);tetrafluoroborate
  • (2-Azanidyl-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;platinum(2+);tetrafluoroborate

Uniqueness

Compared to similar compounds, the ruthenium-based compound exhibits unique catalytic properties and biological activities. Its ability to undergo multiple oxidation states and form stable complexes with various ligands makes it particularly versatile. Additionally, its potential therapeutic applications in medicine set it apart from other similar compounds.

This detailed article provides a comprehensive overview of (2-Azanidyl-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+);tetrafluoroborate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2-azanidyl-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+);tetrafluoroborate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S.C10H14.BF4.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;2-1(3,4)5;/h2-15,20-22H,1H3;4-8H,1-3H3;;/q-2;;-1;+3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZGGEYOVSFFKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)[NH-].[Ru+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34BF4N2O2RuS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

686.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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